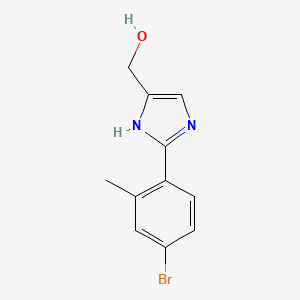
2-(4-Bromo-2-methylphenyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-methylphenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are an important class of heterocyclic compounds that have a wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of a bromine atom and a methyl group on the phenyl ring, along with the imidazole and methanol functionalities, makes this compound unique and potentially useful in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-(4-Bromo-2-methylphenyl)imidazole-5-methanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol and subsequent reaction with tosylamine to form the imidazole ring . Industrial production methods often utilize multicomponent reactions, which are efficient and environmentally friendly, to produce highly substituted imidazole derivatives .
Análisis De Reacciones Químicas
2-(4-Bromo-2-methylphenyl)imidazole-5-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups on the imidazole ring.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-methylphenyl)imidazole-5-methanol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-methylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The presence of the bromine atom and the methyl group on the phenyl ring can influence the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
2-(4-Bromo-2-methylphenyl)imidazole-5-methanol can be compared with other similar imidazole derivatives, such as:
2-(4-Chloro-2-methylphenyl)imidazole-5-methanol: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromo-2-ethylphenyl)imidazole-5-methanol: Similar structure but with an ethyl group instead of a methyl group.
2-(4-Bromo-2-methylphenyl)imidazole-5-ethanol: Similar structure but with an ethanol group instead of methanol. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H11BrN2O |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
[2-(4-bromo-2-methylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H11BrN2O/c1-7-4-8(12)2-3-10(7)11-13-5-9(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |
Clave InChI |
MZHGCOSAUIKNEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)C2=NC=C(N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


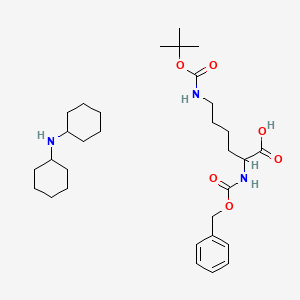

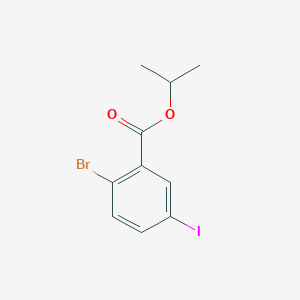
![2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13694633.png)

![2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13694642.png)

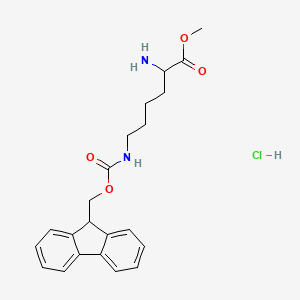
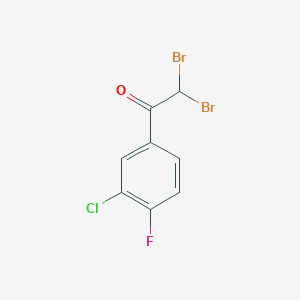

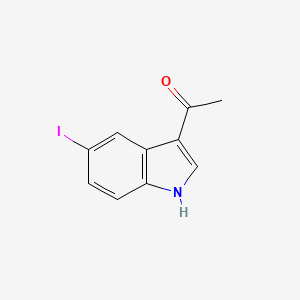
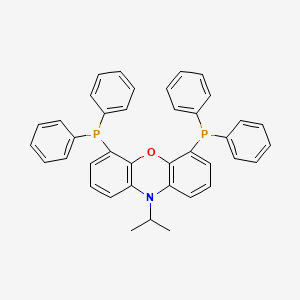
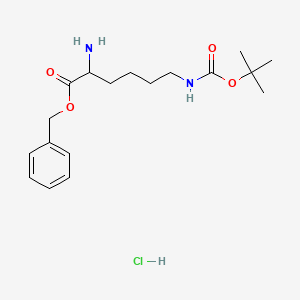
![Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate](/img/structure/B13694698.png)
